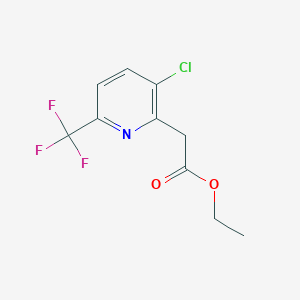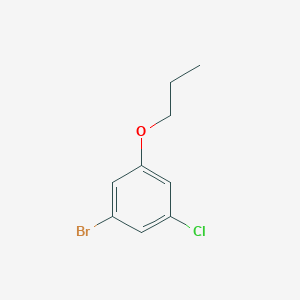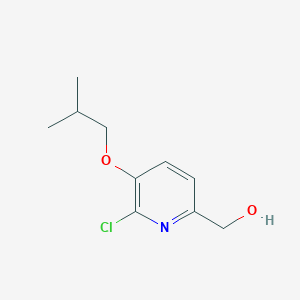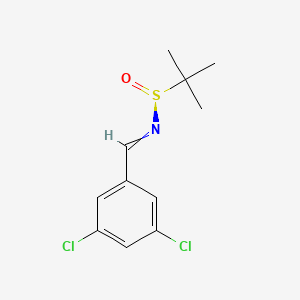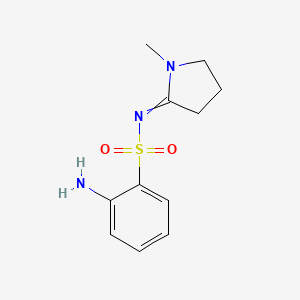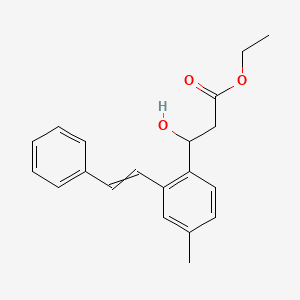
(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate
説明
(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate, or (E)-E3M2SPP, is a compound that has been the subject of much scientific research. It is a chiral molecule, meaning that it has a non-superimposable mirror image. This makes it useful for a variety of applications, from drug development to laboratory experiments.
科学的研究の応用
(E)-E3M2SPP has been studied for its potential uses in drug development, as a chiral compound that can be used to synthesize new drugs. It has also been studied for its potential to act as a catalyst in certain organic reactions, such as Diels-Alder reactions. In addition, (E)-E3M2SPP has been studied for its potential to act as an antioxidant, as well as its potential to inhibit the growth of certain bacteria and fungi.
作用機序
The exact mechanism of action of (E)-E3M2SPP is not yet known, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting oxidative damage. It is also believed to act as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of pro-inflammatory molecules. In addition, (E)-E3M2SPP is believed to act as an inhibitor of certain bacterial and fungal growth.
Biochemical and Physiological Effects
(E)-E3M2SPP has been studied for its potential to act as an antioxidant, as well as its potential to inhibit the growth of certain bacteria and fungi. It has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties, as well as to have anti-oxidative and anti-mutagenic effects. In addition, (E)-E3M2SPP has been found to have the potential to act as a neuroprotective agent, as well as to have anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of using (E)-E3M2SPP for laboratory experiments is its chirality, which allows it to be used in a variety of applications. In addition, it is relatively easy to synthesize and is stable in a variety of conditions. However, there are some limitations to using (E)-E3M2SPP in lab experiments. For example, it is not water-soluble, so it must be dissolved in an organic solvent before use. In addition, it is not very stable in aqueous solutions, so it must be stored in a cool, dry environment.
将来の方向性
There are a number of potential future directions for (E)-E3M2SPP research. One potential direction is to further explore its potential as an antioxidant, as well as its potential to act as an anti-inflammatory, anti-fungal, and anti-bacterial agent. Another potential direction is to further explore its potential to act as a neuroprotective agent, as well as its potential to act as an anti-cancer agent. Additionally, further research could be done to explore its potential to act as a catalyst in certain organic reactions, such as Diels-Alder reactions. Finally, further research could be done to explore its potential to act as an inhibitor of certain enzymes, such as cyclooxygenase.
特性
IUPAC Name |
ethyl 3-hydroxy-3-[4-methyl-2-(2-phenylethenyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-3-23-20(22)14-19(21)18-12-9-15(2)13-17(18)11-10-16-7-5-4-6-8-16/h4-13,19,21H,3,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIDWNLMYJNJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)C)C=CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 126969787 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




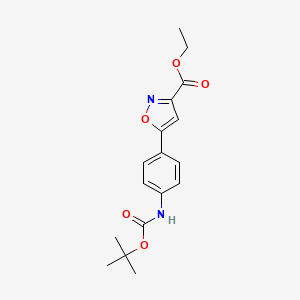
![5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1412775.png)


